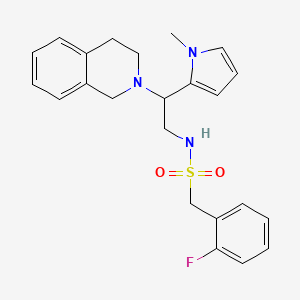
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound combines several functional groups, making it a candidate for diverse reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions::
- Synthesis of 3,4-dihydroisoquinoline::
Starting with isoquinoline, a hydrogenation reaction under specific conditions (e.g., palladium catalyst, high pressure) produces 3,4-dihydroisoquinoline.
- Formation of the pyrrole derivative::
Synthesize 1-methyl-1H-pyrrole through cyclization reactions involving acetylene and ammonia derivatives.
- Coupling of intermediates::
The dihydroisoquinoline and pyrrole derivatives are coupled using reagents like alkyl halides under conditions such as heating with a base.
- Sulfonamide formation::
Introduce the sulfonamide group via a sulfonation reaction using methanesulfonyl chloride and a base like triethylamine.
Large-scale production typically involves optimizing the above reactions to increase yield and purity. Use of continuous flow reactors and process intensification techniques can improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation::
It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form various oxidation products.
- Reduction::
Reduction with reagents such as lithium aluminum hydride can convert it to corresponding amines or alcohols.
- Substitution::
The compound undergoes nucleophilic substitution reactions with halogen derivatives, altering its functional groups.
Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Products vary widely based on reaction type, but include hydroxylated, aminated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound's complex structure makes it valuable for multiple research applications:
- Chemistry::
Used as a starting material or intermediate in organic synthesis to create more complex molecules.
- Biology::
Functions as a potential ligand in protein binding studies.
- Medicine::
Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
- Industry::
Its derivatives might find uses in material sciences, including polymer production.
Wirkmechanismus
The compound interacts with biological targets via its multiple functional groups:
- Molecular Targets::
Binds to enzymes or receptors, affecting their activity.
- Pathways Involved::
Might inhibit specific signaling pathways or enzyme activities, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar structures, it stands out due to its unique combination of functional groups, providing versatility in reactions:
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-1-(phenyl)methanesulfonamide:
- N-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethanamine:
- 1-(2-fluorophenyl)-N-(2-(1H-pyrrol-2-yl)ethyl)methanesulfonamide:
Keep in mind: while I’ve provided this information, using this compound in real-world applications would require detailed research and experiments to ensure accuracy and safety.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-6-11-22(26)23(27-14-12-18-7-2-3-8-19(18)16-27)15-25-30(28,29)17-20-9-4-5-10-21(20)24/h2-11,13,23,25H,12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVFPUCUJXMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
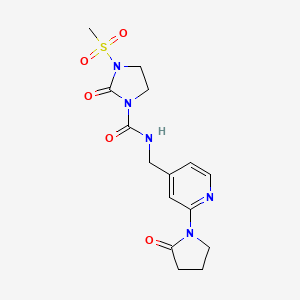
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2948974.png)
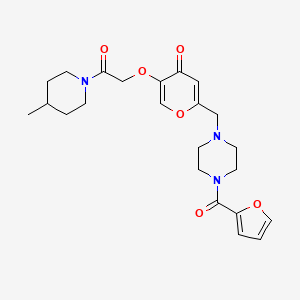
![tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate](/img/structure/B2948981.png)
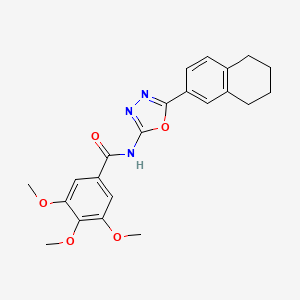
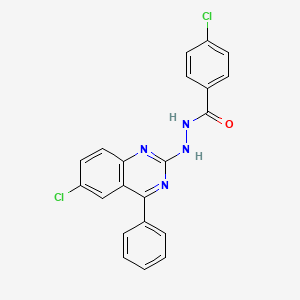
![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2948990.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-benzofuran-2-carboxamide](/img/structure/B2948996.png)
